molecular formula C20H23NO3 B12482112 3-[5-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)furan-2-yl]benzoic acid

3-[5-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)furan-2-yl]benzoic acid

Cat. No.: B12482112
M. Wt: 325.4 g/mol
InChI Key: ZACVTDOHMJIUOI-UHFFFAOYSA-N
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Description

3-[5-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)furan-2-yl]benzoic acid is a complex organic compound with a unique structure that combines a furan ring, a benzoic acid moiety, and a cyclohexene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)furan-2-yl]benzoic acid typically involves multiple steps, including the formation of the furan ring, the introduction of the benzoic acid group, and the attachment of the cyclohexene derivative. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoic Acid Group: This step often involves the use of Friedel-Crafts acylation reactions.

    Attachment of the Cyclohexene Derivative: This can be done through nucleophilic substitution reactions, where the cyclohexene derivative is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)furan-2-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[5-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-{(1E)-2-[(Z)-(5-Methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
  • 3-(5-Methoxy-2-{(1E)-2-[(Z)-(1-(3-sulfopropyl)thieno[3,2-e][1,3]benzothiazol-2(1H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate

Uniqueness

3-[5-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)furan-2-yl]benzoic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[5-[[2-(cyclohexen-1-yl)ethylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H23NO3/c22-20(23)17-8-4-7-16(13-17)19-10-9-18(24-19)14-21-12-11-15-5-2-1-3-6-15/h4-5,7-10,13,21H,1-3,6,11-12,14H2,(H,22,23)

InChI Key

ZACVTDOHMJIUOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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